molecular formula C7H8O4 B13839697 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one

Cat. No.: B13839697
M. Wt: 156.14 g/mol
InChI Key: PEBALSOPRAEDNX-UHFFFAOYSA-N
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Description

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one is a cyclic carbonate derivative featuring a 1,3-dioxolan-2-one core substituted with a 2-oxobut-3-enyl group at the 4-position. This compound belongs to the family of functionalized cyclic carbonates, which are characterized by their reactivity in ring-opening reactions, polymer synthesis, and applications in green chemistry.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

4-(2-oxobut-3-enyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C7H8O4/c1-2-5(8)3-6-4-10-7(9)11-6/h2,6H,1,3-4H2

InChI Key

PEBALSOPRAEDNX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1COC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a dioxolane derivative under controlled conditions. For example, the reaction of 2-oxobut-3-enyl glycopyranosides with tin(II) chloride dihydrate (SnCl2.2H2O) under ultrasonic vibration in ethanol at 30°C has been reported to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Mechanism of Action

The mechanism of action of 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. For instance, its reduction to aminophenyl derivatives suggests that it can act as a precursor to bioactive molecules that interact with enzymes and receptors in biological systems . The exact pathways and targets depend on the specific application and the derivative formed.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Synthesis Conditions Applications Key References
4-(Chloromethyl)-1,3-dioxolan-2-one -CH2Cl DBU catalysis, 100°C, 6 bar, 1–2 h Intermediate for pharmaceuticals, polymers
4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFM-EC) -CF3 Organocatalytic CO2 cycloaddition with epoxides Electrolyte additive in Li-ion batteries (enhances SEI stability)
4-Hydroxymethyl-1,3-dioxolan-2-one (Glycerol carbonate) -CH2OH Transesterification of glycerol with dimethyl carbonate Biodegradable polymers, solvents, surfactants
4-(Phenoxymethyl)-1,3-dioxolan-2-one -CH2OPh Epoxide-CO2 cycloaddition with organocatalysts Polymer precursors, specialty chemicals
4-(Perfluorooctyl)-1,3-dioxolan-2-one (PFO-EC) -(CF2)7CF3 Polyfluoroalkylation of ethylene carbonate High-performance electrolyte additive (reduces cell impedance rise)
4-Methyl-1,3-dioxolan-2-one -CH3 Catalytic cycloaddition of CO2 with propylene oxide Solvent, lithium battery component

Reactivity and Functional Group Influence

  • Chloromethyl Derivative : The -CH2Cl group enhances electrophilicity, making it reactive in nucleophilic substitutions. It is synthesized under mild catalytic conditions (e.g., DBU at 100°C) .
  • Fluorinated Derivatives : Fluorine atoms improve thermal stability and electrochemical performance. For example, PFO-EC reduces capacity fade in Li-ion batteries by forming stable cathode surface films .
  • Hydroxymethyl Derivative : The -CH2OH group enables hydrogen bonding, facilitating its use in biodegradable polymers and green solvents .

Structural and Spectroscopic Characterization

Nuclear magnetic resonance (NMR) is a critical tool for confirming the structures of 1,3-dioxolan-2-one derivatives:

  • 1H NMR : Substituents like -CH2Cl (δ 3.4–3.6 ppm) and -CH2OPh (δ 4.2–4.5 ppm) show distinct shifts .
  • 13C NMR : The carbonyl carbon (C=O) resonates at ~155 ppm, while fluorinated carbons (e.g., -CF3) appear at 110–120 ppm .

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